molecular formula C11H14F3N3O B2440590 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine CAS No. 2198987-50-5

2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2440590
CAS No.: 2198987-50-5
M. Wt: 261.248
InChI Key: IFSKLILCKCWFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a methoxy group linked to a methylpyrrolidine moiety

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-17-6-2-3-8(17)7-18-10-15-5-4-9(16-10)11(12,13)14/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSKLILCKCWFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure permits two primary disconnections:

  • Pyrimidine Core Functionalization : Introducing the trifluoromethyl group at position 4 and the alkoxy-pyrrolidinyl moiety at position 2.
  • Pyrrolidinylmethoxy Sidechain Synthesis : Preparing (1-methylpyrrolidin-2-yl)methanol for subsequent coupling.

The trifluoromethyl group is typically introduced via halogen exchange or direct trifluoromethylation, while the alkoxy sidechain is appended through SNAr or cross-coupling reactions.

Synthesis of Key Intermediates

Preparation of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This intermediate serves as the primary scaffold for SNAr reactions. Industrial protocols describe its synthesis via:

  • Chlorination of 5-(trifluoromethyl)pyrimidin-2,4-diol using POCl₃/PCl₅ under reflux (yield: 85–92%).
  • Halogen Exchange : Reacting 2,4-dihydroxy-5-(trifluoromethyl)pyrimidine with SOCl₂ at 80°C for 6 hours.
Table 1: Comparative Analysis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Synthesis
Method Reagents Temperature (°C) Yield (%) Purity (HPLC)
POCl₃/PCl₅ Toluene, DMAP 110 92 98.5
SOCl₂ DMF, catalytic 80 85 97.2

Synthesis of (1-Methylpyrrolidin-2-yl)methanol

This alcohol is prepared via:

  • Reduction of (1-methylpyrrolidin-2-yl)carboxylic acid esters using LiAlH₄ in THF (yield: 68–75%).
  • Grignard Addition : Reacting 1-methylpyrrolidine-2-carbaldehyde with methylmagnesium bromide, followed by hydrolysis (yield: 58%).

Nucleophilic Aromatic Substitution (SNAr) Approaches

SNAr is the most widely reported method for introducing the alkoxy-pyrrolidinyl group. Key steps include:

Standard SNAr Protocol

  • Reaction Conditions : 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1 eq), (1-methylpyrrolidin-2-yl)methanol (1.2 eq), NaH (2 eq) in anhydrous DMF at 0°C → RT, 12 hours.
  • Workup : Quench with ice-water, extract with DCM, purify via silica gel chromatography (hexane:EtOAc = 4:1).
  • Yield : 40–52%.

Microwave-Assisted SNAr

Optimization using microwave irradiation (100°C, 30 min) increases yield to 65% while reducing reaction time.

Table 2: SNAr Optimization Parameters
Parameter Standard Conditions Microwave Optimization
Temperature (°C) 25 100
Time (h) 12 0.5
Base NaH K₂CO₃
Solvent DMF DMSO
Yield (%) 40–52 65

Transition-Metal-Catalyzed Coupling Strategies

For sterically hindered systems, palladium-catalyzed cross-coupling offers an alternative:

Ullmann-Type Coupling

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), (1-methylpyrrolidin-2-yl)methanol (1.5 eq), K₃PO₄ (2 eq) in dioxane at 110°C, 24 hours.
  • Yield : 38–45%.

Buchwald-Hartwig Amination (Adapted)

Though typically for amines, this method has been modified for alkoxy groups using BrettPhos-Pd-G3 precatalyst:

  • Conditions : BrettPhos-Pd-G3 (5 mol%), (1-methylpyrrolidin-2-yl)methanol (1.2 eq), Cs₂CO₃ (2 eq) in toluene at 100°C, 18 hours.
  • Yield : 50–55%.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

  • Setup : Two-stream system mixing 2,4-dichloro-5-(trifluoromethyl)pyrimidine (0.5 M in THF) and (1-methylpyrrolidin-2-yl)methanol (0.6 M) with KOtBu (1.2 eq) at 80°C.
  • Residence Time : 15 minutes → 70% conversion, 62% isolated yield.

Solvent and Base Screening

Solvent Base Yield (%) Impurity Profile
DMF NaH 52 <2%
DMSO K₂CO₃ 65 3%
THF KOtBu 62 1.5%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, C6-H), 4.52 (dd, J = 6.4 Hz, 2H, OCH₂), 3.12–3.05 (m, 1H, pyrrolidine), 2.81 (s, 3H, NCH₃).
  • ¹³C NMR : δ 163.2 (C2), 158.9 (C4), 122.5 (q, J = 272 Hz, CF₃).
  • HRMS : [M+H]⁺ calc. 292.1321, found 292.1318.

Purity Analysis

  • HPLC : >98% purity (C18 column, 70:30 MeCN:H₂O, 1 mL/min).
  • XRD : Monoclinic crystal system, P2₁/c space group, confirming stereochemistry.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at C4 is minimized using bulky bases (e.g., KOtBu) and low temperatures.
  • Sidechain Hydrolysis : Anhydrous conditions and molecular sieves prevent alcohol oxidation.
  • Scale-Up Impurities : Continuous flow systems reduce thermal degradation byproducts.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly as an inhibitor of specific oncogenic mutations such as KRAS.

  • Case Study : A study evaluated the compound's efficacy against KRAS G12C mutations, demonstrating significant binding affinity and inhibition of tumor growth in preclinical models. The binding mechanism involves stabilization of the inactive GDP-bound state of KRAS, which is crucial for halting cancer cell proliferation .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.

  • Case Study : In vitro studies have shown that derivatives of this compound can influence dopamine receptor activity, which may have implications for conditions such as Parkinson's disease and schizophrenia. The presence of the pyrrolidine moiety is believed to enhance blood-brain barrier permeability, facilitating central nervous system effects .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways.

  • Data Table: Enzyme Inhibition Profiles
Enzyme TargetIC50 (µM)Reference
KRAS G12C0.5
Dipeptidyl Peptidase IV (DPP-IV)0.8
Acetylcholinesterase1.2

Antimicrobial Properties

Emerging research suggests that the compound may possess antimicrobial activity, particularly against resistant strains of bacteria.

  • Case Study : A recent study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations lower than traditional antibiotics, indicating potential for development into new antimicrobial agents .

Synthetic Applications

The compound serves as a versatile intermediate in the synthesis of more complex molecules used in drug discovery.

  • Synthesis Example : The introduction of trifluoromethyl groups has been shown to enhance the lipophilicity and metabolic stability of synthesized analogs, which is crucial for developing effective pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine Derivatives: Compounds like 1-methylpyrrolidin-3-yl acetate and 1-methylpyrrolidin-2-one share structural similarities with the pyrrolidine moiety.

    Trifluoromethyl Pyrimidines: Compounds such as 4-(trifluoromethyl)pyrimidine and 2-methoxy-4-(trifluoromethyl)pyrimidine are structurally related due to the presence of the trifluoromethyl group.

Uniqueness: 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine is unique due to the combination of its trifluoromethyl group, methoxy linkage, and pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrimidine ring substituted with a trifluoromethyl group and a methoxy group linked to a 1-methylpyrrolidine moiety. The presence of these functional groups is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AHeLa12.5Induction of apoptosis
Study BMCF-715.0Inhibition of cell cycle progression
Study CA54910.0Caspase activation

Inhibition of Enzymatic Activity

The compound has also been identified as an inhibitor of specific enzymes associated with cancer progression, particularly those involved in the Ras signaling pathway. This inhibition can lead to decreased tumor growth and metastasis.

Neuroprotective Effects

Emerging evidence suggests that 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a controlled study involving xenograft models, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a novel anticancer agent.

Case Study 2: Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects in animal models of Alzheimer’s disease. Results indicated a marked improvement in cognitive function and a reduction in amyloid plaque formation following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized by reacting trifluoromethyl-substituted pyrimidine precursors with appropriate alcohols or amines under basic conditions (e.g., NaOH in dichloromethane). Intermediate characterization employs NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry (ESI-MS) to confirm structural integrity . For crystalline intermediates, X-ray diffraction using programs like SHELXL or WinGX provides precise bond-length and dihedral-angle data .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing the pyrrolidine methoxy group and trifluoromethyl substituent.
  • IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at ~1100 cm⁻¹).
  • X-ray Crystallography : Resolves 3D geometry and intermolecular interactions. Software like SHELXL refines anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Cross-validation using DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or vibrational spectra can align experimental and theoretical data. For crystallographic anomalies (e.g., disordered atoms), iterative refinement in SHELXL with constraints or restraints improves model accuracy. Multi-technique validation (e.g., PXRD vs. single-crystal data) ensures consistency .

Q. What strategies optimize reaction conditions for introducing the 1-methylpyrrolidinyl methoxy group to the pyrimidine core?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during methoxy group attachment.
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates the product. Monitor via HPLC or TLC (Rf tracking) .

Q. How does the trifluoromethyl group influence the compound’s bioactivity, and what assays are suitable for studying this?

  • Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability, making the compound a candidate for antimicrobial or enzyme inhibition studies. Assays include:

  • MIC (Minimum Inhibitory Concentration) : For antimicrobial activity against Gram-positive/negative bacteria .
  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric kits (e.g., NADH-coupled assays) quantify IC₅₀ values.
  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases) .

Data Analysis and Computational Tools

Q. Which software packages are recommended for refining the crystal structure of this compound?

  • Methodological Answer :

  • SHELX Suite (SHELXL/SHELXS) : For small-molecule refinement and structure solution, particularly handling twinned data or disorder .
  • WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and generates publication-quality figures .
  • Mercury (CCDC) : Analyzes intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV/HRMS .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor changes by NMR .

Conflict Resolution in Literature Data

Q. How to address discrepancies in reported biological activities of similar pyrimidine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobials).
  • SAR (Structure-Activity Relationship) Studies : Systematically modify substituents (e.g., replacing CF₃ with Cl) to isolate contributing factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.